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Introduction
Pukateine is a naturally occurring benzylisoquinoline alkaloid predominantly found in the bark

of the New Zealand tree Laurelia novae-zelandiae, commonly known as Pukatea.[1][2]

Historically, extracts from the Pukatea tree have been used in traditional Māori medicine for

their analgesic properties.[1] Modern scientific investigation has revealed that Pukateine
possesses a range of pharmacological activities, primarily acting as a dopaminergic agent and

an α1-adrenoceptor antagonist, with additional antioxidant properties.[3] This technical guide

provides an in-depth overview of the chemical structure, physicochemical properties,

spectroscopic data, isolation protocols, and key signaling pathways associated with Pukateine.

Chemical Structure and Identification
Pukateine is classified as an aporphine alkaloid. Its core structure consists of a tetracyclic

dibenzo[de,g]quinoline ring system. The IUPAC name for Pukateine is (7aR)-7-methyl-

6,7,7a,8-tetrahydro-5H-benzo[g]benzodioxolo[6,5,4-de]quinolin-12-ol. The molecule possesses

a key stereocenter at the 6a position (C-7a in the IUPAC nomenclature), which has been

determined to be the (R)-configuration, a crucial feature for its biological activity. Other names

include (R)-11-hydroxy-1,2-methylenedioxyaporphine.
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Caption: Chemical structure of Pukateine.

Physicochemical and Spectroscopic Data
The quantitative data for Pukateine are summarized below, providing key identifiers and

properties for laboratory use.

Table 1: Physicochemical Properties of Pukateine
Property Value Reference(s)

Molecular Formula C₁₈H₁₇NO₃

Molar Mass 295.33 g/mol

CAS Number 81-67-4

Appearance Crystalline solid

Melting Point 208-212 °C

Optical Rotation [α]D²⁵ -240° (c = 0.097 in alcohol)

Boiling Point 486.2 °C at 760 mmHg

Density 1.352 g/cm³

Solubility

Practically insoluble in water.

Soluble in alcohol, ether,

chloroform, pyridine. Slightly

soluble in petroleum ether.

Table 2: Spectroscopic Data for Pukateine
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Spectroscopic Technique Key Data Reference(s)

¹H NMR

δ 6.02 ppm (singlet,

methylenedioxy group), δ 3.85

ppm (doublet, C-11 hydroxyl

proton)

¹³C NMR
Data not readily available in

surveyed literature.

High-Resolution Mass

Spectrometry (HRMS)

Molecular ion peak [M+H]⁺ at

m/z 297.1365

Experimental Protocols
Isolation and Purification of Pukateine from Laurelia
novae-zelandiae
The following protocol is a representative methodology for the extraction and purification of

Pukateine from its primary natural source.

1. Extraction:

Air-dried and powdered bark of Laurelia novae-zelandiae is subjected to solvent extraction.

A common method involves boiling the bark in 70-80% ethanol for 6-8 hours to solubilize the

alkaloids. Methanol can also be used as the extraction solvent.

The resulting ethanolic or methanolic extract is then filtered to remove solid plant material.

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a

crude alkaloid mixture.

2. Acid-Base Extraction (Purification Step):

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the

basic alkaloids, rendering them water-soluble.
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This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or

chloroform) to remove neutral and acidic impurities.

The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to

pH 9-10). This deprotonates the alkaloids, making them insoluble in water but soluble in

organic solvents.

The free-base alkaloids are then extracted from the alkaline aqueous solution using an

organic solvent like chloroform.

The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is

evaporated to yield a purified alkaloid fraction.

3. Chromatographic Purification:

Column Chromatography: The purified alkaloid fraction is subjected to column

chromatography using silica gel as the stationary phase. A gradient of ethyl acetate in

hexane is a common mobile phase system. Fractions are collected and monitored by thin-

layer chromatography (TLC) to isolate Pukateine, which can achieve purity levels of 92-

95%.

High-Performance Liquid Chromatography (HPLC): For higher purity, HPLC is employed.

This technique offers greater resolution to separate Pukateine from other closely related

alkaloids.

Supercritical Fluid Extraction (SFE): An advanced technique using supercritical CO₂ with

ethanol as a modifier has been used to achieve purities as high as 98%.
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Caption: Workflow for the isolation and purification of Pukateine.
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Biological Activity and Signaling Pathways
Pukateine's pharmacological profile is primarily defined by its interaction with dopaminergic

and adrenergic systems.

Dopaminergic Activity
Pukateine demonstrates a significant affinity for both D1 and D2 dopamine receptors, with IC₅₀

values in the submicromolar range (0.4 µM for D1 and 0.6 µM for D2). It acts as a dopamine

agonist, which can lead to an increase in extracellular dopamine levels. The agonist-like

interaction with D1 and D2 receptors is a key aspect of its mechanism of action. Dopamine D1-

like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading

to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). D2-

like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby reducing

cAMP levels.
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Caption: Pukateine's interaction with dopamine receptor signaling pathways.

α1-Adrenoceptor Antagonism
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Pukateine also functions as an antagonist at α1-adrenoceptor subtypes, which contributes to

its vasorelaxant effects. It inhibits noradrenaline-induced signaling. α1-adrenoceptors are Gq-

coupled receptors. Their activation by an agonist (like noradrenaline) stimulates phospholipase

C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular

stores, and DAG activates Protein Kinase C (PKC). As an antagonist, Pukateine blocks these

downstream effects, leading to smooth muscle relaxation.
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Caption: Pukateine's antagonism of the α1-adrenoceptor signaling pathway.
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Antioxidant Activity
In addition to its receptor-mediated activities, Pukateine is a potent antioxidant. It has been

shown to inhibit basal lipid peroxidation in rat brain membrane preparations with an IC₅₀ of 15

µM. This neuroprotective property, combined with its ability to increase dopamine

neurotransmission, suggests its potential as a lead compound for therapeutic strategies in

conditions like Parkinson's disease.

Structure-Activity Relationship
The pharmacological activity of Pukateine is closely linked to specific structural features:

C-11 Hydroxyl Group: The presence of a hydroxyl group at the C-11 position is considered

important for its dopaminergic activities.

6aR Configuration: The (R)-stereochemistry at the 6a position is essential for its agonistic

activity at dopamine receptors within the aporphine alkaloid series.

These features are critical for its interaction with dopamine receptors and underscore the

stereospecificity of its biological action.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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